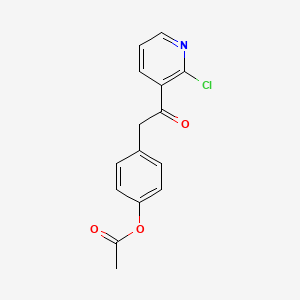
Europium arsenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium arsenide is a compound formed by the combination of europium, a rare earth element, and arsenic Europium is known for its unique luminescent properties, while arsenic is a metalloid with significant applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Europium arsenide can be synthesized through various methods, including:
Direct Combination: Europium and arsenic can be directly combined at high temperatures in a vacuum or inert atmosphere to form this compound.
Chemical Vapor Transport: This method involves the transport of europium and arsenic vapors in a sealed tube, where they react to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature synthesis in specialized furnaces. The purity of the starting materials and the control of reaction conditions are crucial to obtaining high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming europium oxide and arsenic oxide.
Reduction: Reduction reactions can convert this compound back to its elemental forms.
Substitution: Substitution reactions can occur where arsenic is replaced by other elements or compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air can act as oxidizing agents in the oxidation of this compound.
Reducing Agents: Hydrogen or other reducing gases can be used in reduction reactions.
Substitution Reagents: Various halogens or chalcogens can be used in substitution reactions.
Major Products:
Oxidation: Europium oxide and arsenic oxide.
Reduction: Elemental europium and arsenic.
Substitution: Compounds such as europium halides or chalcogenides.
Aplicaciones Científicas De Investigación
Europium arsenide has a wide range of applications in scientific research, including:
Materials Science: Used in the development of new materials with unique electronic and magnetic properties.
Chemistry: Acts as a precursor for the synthesis of other europium compounds.
Biology and Medicine:
Industry: Used in the production of semiconductors and other electronic components.
Mecanismo De Acción
The mechanism by which europium arsenide exerts its effects is primarily related to its electronic structure. This compound can interact with various molecular targets and pathways, influencing their behavior. The luminescent properties of this compound are due to the excitation of electrons to higher energy levels, followed by the emission of light as the electrons return to their ground state.
Comparación Con Compuestos Similares
Europium Oxide: Another europium compound with significant luminescent properties.
Europium Sulfide: Known for its magnetic properties.
Gallium Arsenide: A well-known semiconductor material.
Uniqueness of Europium Arsenide: this compound stands out due to its combination of luminescent and electronic properties, making it a valuable material for various advanced applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility in scientific research and industrial applications.
Propiedades
Número CAS |
32775-46-5 |
|---|---|
Fórmula molecular |
AsEu |
Peso molecular |
226.886 g/mol |
Nombre IUPAC |
arsanylidyneeuropium |
InChI |
InChI=1S/As.Eu |
Clave InChI |
FWCNUUQVFHKCEV-UHFFFAOYSA-N |
SMILES canónico |
[As]#[Eu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



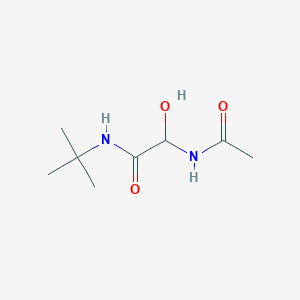

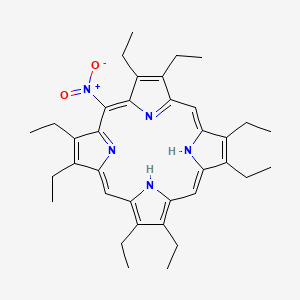
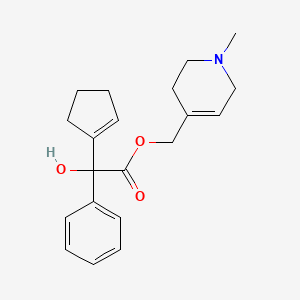
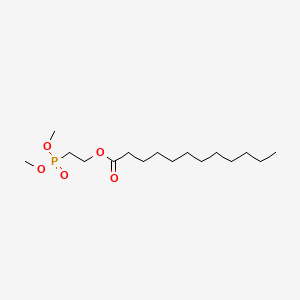
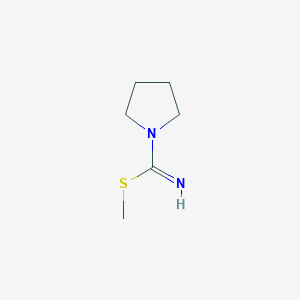
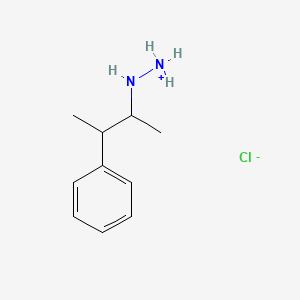
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782502.png)
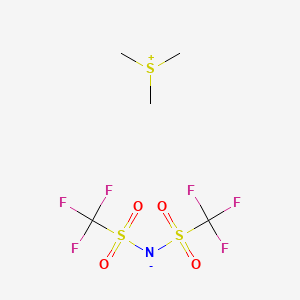
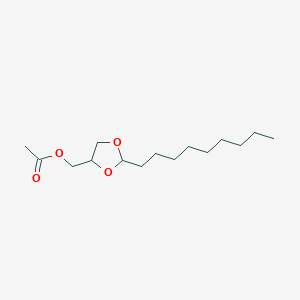
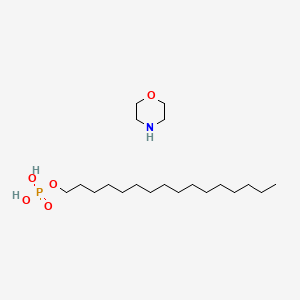
![2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
